molecular formula C2H5N5O2S B6146031 (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide CAS No. 1870202-66-6

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide

Cat. No.: B6146031
CAS No.: 1870202-66-6
M. Wt: 163.2
InChI Key:
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Description

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a chemical compound that features a tetrazole ring attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide typically involves the reaction of a tetrazole derivative with a sulfonamide precursor. One common method is the reaction of 5-aminotetrazole with methanesulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted tetrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-1,2,3,4-tetrazol-5-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    (1H-1,2,3,4-tetrazol-5-yl)methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    (1H-1,2,3,4-tetrazol-5-yl)methanesulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonamide group.

Uniqueness

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts specific chemical and biological properties

Properties

CAS No.

1870202-66-6

Molecular Formula

C2H5N5O2S

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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